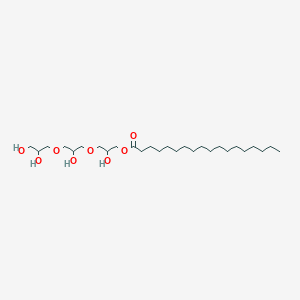

Triglycerol monostearate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H54O8/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(32)35-23-26(31)22-34-21-25(30)20-33-19-24(29)18-28/h24-26,28-31H,2-23H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHSNLCCMZMGXLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COCC(COCC(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H54O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26855-43-6 | |

| Record name | POLYGLYCERYL-3 STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FDA8C98S3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Laboratory Synthesis of Triglycerol Monostearate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory-scale synthesis of triglycerol monostearate, a non-ionic surfactant with applications in the food, cosmetic, and pharmaceutical industries.[1][2] The document details both chemical and enzymatic synthesis routes, presenting quantitative data in structured tables and outlining detailed experimental protocols. Visual diagrams generated using Graphviz are included to illustrate key processes.

Introduction to this compound

This compound belongs to the class of polyglycerol fatty acid esters (PGFEs), which are valued for their wide range of hydrophile-lipophile balance (HLB) values.[1] These properties make them effective emulsifiers.[3][4] PGFEs are produced from renewable resources like glycerol (B35011) and fatty acids, positioning them as environmentally friendly alternatives to other surfactants.[1] The synthesis of this compound involves the esterification of triglycerol with stearic acid.

Synthesis Methodologies

Two primary routes for the synthesis of this compound in a laboratory setting are chemical synthesis and enzymatic synthesis.

Chemical Synthesis

Chemical synthesis is a common method for producing this compound. It typically involves a two-step process: the polymerization of glycerol to form triglycerol, followed by the esterification of triglycerol with stearic acid.[1]

Step 1: Synthesis of Triglycerol

Glycerol is polymerized using an alkaline catalyst at high temperatures to produce a mixture of polyglycerols.[5]

Step 2: Esterification of Triglycerol with Stearic Acid

The resulting triglycerol is then reacted with stearic acid, often in the presence of a catalyst, to form this compound.[5] This reaction is typically carried out under an inert atmosphere to ensure good color and odor characteristics of the final product.[6]

Enzymatic Synthesis

Enzymatic synthesis offers a milder and more selective alternative to chemical methods, often leading to a purer product with fewer side reactions.[2] Lipases are commonly employed as biocatalysts for the esterification reaction.[2][3][4] This method can be performed in a solvent-free system.[3][4]

Quantitative Data Presentation

The following tables summarize key quantitative data from various synthesis protocols.

Table 1: Chemical Synthesis Parameters for Polyglycerol Esters

| Parameter | Value | Catalyst | Reference |

| Triglycerol Synthesis | |||

| Glycerol Polymerization Temperature | 250-260 °C | Compound mixed alkaline catalyst | [5] |

| Pressure | -0.09 to -0.02 MPa | Compound mixed alkaline catalyst | [5] |

| Catalyst Concentration | 0.4-1.2% of glycerol weight | Compound mixed alkaline catalyst | [5] |

| Esterification | |||

| Reaction Temperature | 220-260 °C | Alkaline catalyst (e.g., NaOH) | [6] |

| Reactant Molar Ratio (Polyglycerol:Fatty Acid) | 0.1:1 to 3:1 | Alkaline catalyst | [6] |

| Final Free Fatty Acid Level | < 1% | Alkaline catalyst | [6] |

Table 2: Enzymatic Synthesis Parameters for Polyglycerol Esters

| Parameter | Value | Enzyme | Reference |

| Reaction Temperature | 84.48 °C | Lipozyme 435 | [4] |

| Reaction Time | 6 hours | Lipozyme 435 | [4] |

| Molar Ratio (Polyglycerol:Fatty Acid) | 1.35:1 | Lipozyme 435 | [4] |

| Enzyme Dosage | 1.41 wt % | Lipozyme 435 | [4] |

| Esterification Efficiency | 67.34% - 71.68% | Lipozyme 435 | [3][4] |

Experimental Protocols

Protocol for Chemical Synthesis of this compound

This protocol is adapted from established methods for polyglycerol ester synthesis.[5][7]

Materials:

-

Glycerol

-

Stearic Acid

-

Compound mixed alkaline catalyst (e.g., NaOH and NaH2PO2)[5]

-

Nitrogen gas

-

Reaction kettle with heating, stirring, and vacuum capabilities

Procedure:

Part A: Synthesis of Triglycerol [5]

-

Mix glycerol with 0.4-1.2% by weight of a compound mixed alkaline catalyst in a reaction kettle.

-

Heat the mixture to 250-260 °C under a pressure of -0.09 to -0.02 MPa.

-

Concentrate and dehydrate the mixture to obtain triglycerol.

Part B: Esterification [5]

-

Add the synthesized triglycerol and a fresh portion of the compound mixed alkaline catalyst to the reaction kettle.

-

Heat the mixture to 160 °C with uniform mixing.

-

Introduce a continuous stream of nitrogen into the kettle.

-

Add stearic acid to the mixture.

-

Increase the temperature to 200-260 °C and stir for 1-6 hours to carry out the esterification.

-

Cool the reaction mixture to room temperature to obtain solid this compound.

Protocol for Enzymatic Synthesis of this compound

This protocol is based on the enzymatic synthesis of polyglycerol fatty acid esters.[3][4]

Materials:

-

Triglycerol

-

Stearic Acid

-

Immobilized lipase (B570770) (e.g., Lipozyme 435)

-

Solvent-free reaction system (or suitable organic solvent)

-

Shaking incubator or stirred-tank reactor

Procedure:

-

Combine triglycerol and stearic acid in a molar ratio of 1.35:1 in a reaction vessel.

-

Add the immobilized lipase, Lipozyme 435, at a concentration of 1.41 wt% based on the total substrate mass.

-

Place the reaction vessel in a shaking incubator or stirred-tank reactor.

-

Maintain the reaction temperature at approximately 85 °C.

-

Allow the reaction to proceed for 6 hours.

-

After the reaction, separate the immobilized enzyme from the product mixture by filtration.

-

The resulting product is a mixture containing this compound. Further purification may be required.

Visualization of Processes

Chemical Synthesis Pathway

Caption: Chemical synthesis of this compound.

Experimental Workflow: Chemical Synthesis

Caption: Workflow for the chemical synthesis of this compound.

Experimental Workflow: Enzymatic Synthesis

Caption: Workflow for the enzymatic synthesis of this compound.

Purification and Characterization

Following synthesis, the product mixture often contains unreacted starting materials, byproducts, and a distribution of different polyglycerol esters.

Purification:

-

Neutralization: If an alkaline catalyst is used, the mixture is neutralized with a mild acid like phosphoric acid.[6]

-

Filtration: To remove solid catalysts or immobilized enzymes.

-

Vacuum Distillation/Stripping: To remove water and other volatile impurities.[6][7]

-

Chromatography: Techniques such as anion-exchange chromatography and gel filtration can be used for further purification.[8]

Characterization: The synthesized this compound can be characterized using various analytical techniques:

-

High-Performance Liquid Chromatography with an Evaporative Light-Scattering Detector (HPLC-ELSD): To identify and quantify the components of the product mixture.[4]

-

Electrospray Ionization Mass Spectrometry (ESI-MS): To confirm the molecular weight of the synthesized esters.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To elucidate the chemical structure.[9][10]

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups.[9][10]

This guide provides a foundational understanding and practical protocols for the laboratory synthesis of this compound. Researchers should adapt these methodologies based on their specific laboratory capabilities and desired product purity.

References

- 1. mdpi.com [mdpi.com]

- 2. Production of glyceryl monostearate by immobilized candida antarctica B lipase in organic media - MedCrave online [medcraveonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Enzymatic Synthesis of Polyglycerol Fatty Acid Esters and Their Application as Emulsion Stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN110845330A - this compound and preparation method and application thereof - Google Patents [patents.google.com]

- 6. CA1185610A - Polyglycerol ester synthesis - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. Purification and characterization of triacylglycerol lipase from Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

Characterization of Triglycerol Monostearate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triglycerol monostearate (TGMS), a key excipient in the pharmaceutical and food industries, requires thorough characterization to ensure its quality, performance, and consistency in final products. This technical guide provides a comprehensive overview of the core analytical techniques employed for the physicochemical characterization of TGMS. It details the experimental protocols for spectroscopic, chromatographic, thermal, and microscopic methods, and presents quantitative data in a structured format for easy interpretation. Furthermore, this guide includes visual representations of experimental workflows and the chemical structure of TGMS to facilitate a deeper understanding of its analysis.

Introduction

This compound is an ester formed from the reaction of three glycerol (B35011) units with one molecule of stearic acid.[1] Its amphiphilic nature, arising from the hydrophilic polyglycerol head and the lipophilic stearic acid tail, makes it a versatile emulsifier, stabilizer, and solubilizing agent.[2] In drug development, TGMS is utilized in the formulation of solid lipid nanoparticles, nanoemulsions, and other drug delivery systems to enhance the bioavailability and stability of active pharmaceutical ingredients (APIs).[3][4] Given its critical role, a multi-faceted analytical approach is imperative to fully characterize its chemical identity, purity, physical properties, and solid-state characteristics.

This guide delves into the principal analytical methods for TGMS characterization, providing detailed methodologies and expected outcomes to aid researchers in their analytical endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Formula | C27H54O8 | [1][2][5][6] |

| Molecular Weight | 506.72 g/mol | [2][5] |

| Appearance | White to yellowish powder or waxy solid | [1][6][7] |

| Melting Point | 52 - 62 °C | [2] |

| Solubility | Insoluble in water; soluble in hot oils, ethanol, and other organic solvents. | [1][7] |

Spectroscopic Characterization

Spectroscopic techniques are fundamental in elucidating the molecular structure and identifying the functional groups present in this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the characteristic functional groups in TGMS. The presence of hydroxyl, ester carbonyl, and long alkyl chain vibrations confirms the molecular structure.

Table 2: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Reference |

| ~3310 | O-H stretching (hydroxyl groups) | [7] |

| 2913 & 2848 | C-H stretching (asymmetric and symmetric) of CH2 and CH3 groups | [7] |

| ~1739 | C=O stretching (ester carbonyl group) | [4][7] |

| ~1470 | C-H bending (CH3 group) | [7] |

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet. For quantitative analysis, a thin film can be prepared by pressing the sample.[4]

-

Instrumentation: An FTIR spectrometer, such as an Agilent Cary 630 FTIR, is used.[4]

-

Data Acquisition:

-

Scan Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: Typically 16-32 scans are co-added to improve the signal-to-noise ratio.[8]

-

-

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands. For quantitative analysis, the peak height or area of the carbonyl band (~1739 cm⁻¹) can be measured and correlated to the concentration using a calibration curve.[4] A baseline is typically drawn between 1764 and 1722 cm⁻¹.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical structure of TGMS, allowing for the identification and quantification of different components in glyceride mixtures.[9]

Table 3: Expected ¹H and ¹³C NMR Chemical Shifts for Triglyceride Moieties

| Nucleus | Functional Group | Chemical Shift (ppm) | Reference |

| ¹H NMR | Glycerol backbone protons | ~4.0 - 5.3 | [10] |

| Methylene protons of stearate (B1226849) chain (-(CH₂)n-) | ~1.2 - 1.6 | [10] | |

| Methyl protons of stearate chain (-CH₃) | ~0.8 - 0.9 | [10] | |

| ¹³C NMR | Carbonyl carbon (C=O) | ~173 - 174 | [11][12] |

| Glycerol backbone carbons | ~62 - 73 | [11] | |

| Methylene carbons of stearate chain (-(CH₂)n-) | ~22 - 34 | [11] | |

| Methyl carbon of stearate chain (-CH₃) | ~14 | [11] |

-

Sample Preparation: Dissolve approximately 5-10 mg of the TGMS sample in a suitable deuterated solvent (e.g., CDCl₃) in a 1:1 ratio by volume.[10] Vortex the sample for 60 seconds to ensure complete dissolution.[9] Transfer the solution to a 5 mm NMR tube.[10]

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 500 MHz) is used for analysis.[9]

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a standard pulse program. Gated decoupling can be used for quantitative analysis.[12]

-

-

Data Analysis: Process the spectra using appropriate software. The chemical shifts, signal integrations, and coupling patterns are analyzed to confirm the structure and quantify the components.

Chromatographic Analysis

Chromatographic techniques are essential for separating and quantifying the components of TGMS, including the monostearate itself, as well as any di- and triglyceride impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of glycerides. Normal-phase chromatography with an evaporative light scattering detector (ELSD) is a common method for separating mono-, di-, and triglycerides.[13]

-

Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and an ELSD detector.

-

Chromatographic Conditions: [13]

-

Column: Zorbax silica (B1680970) (250 x 4.6 mm, 5 µm)[13]

-

Mobile Phase: A gradient of hexane, isopropanol (B130326) (IPA), and ethyl acetate.[13]

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 30 °C).

-

Injection Volume: 10-20 µL.

-

-

ELSD Conditions:

-

Nebulizer Temperature: Adjusted based on the mobile phase composition.

-

Evaporator Temperature: Adjusted to ensure complete evaporation of the mobile phase.

-

Gas Flow Rate: Optimized for sensitivity.

-

-

Sample Preparation: Dissolve the TGMS sample in a suitable solvent, such as a mixture of the initial mobile phase components.

-

Data Analysis: The retention times of the peaks are used for identification by comparison with standards. The peak areas are used for quantification. Calibration curves (log-log plots) are typically linear over a range of 4-1000 mg/L.[13]

Thermal Analysis

Thermal analysis techniques provide information on the physical and chemical changes that occur in TGMS as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point, polymorphic transitions, and heat of fusion of TGMS. Commercial glyceryl monostearate typically exhibits melting endotherms between 56.5 and 62.5 °C.[5]

-

Instrumentation: A differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the TGMS sample into an aluminum pan and seal it. An empty sealed pan is used as a reference.

-

Thermal Program:

-

Data Analysis: The DSC thermogram is analyzed to determine the onset temperature, peak maximum (melting point), and the area under the peak (enthalpy of fusion).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. The decomposition of monoglycerides (B3428702) typically occurs in two steps between 180 and 430°C.[15]

-

Instrumentation: A thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the TGMS sample into a TGA pan.

-

Thermal Program:

-

Heating Rate: A typical heating rate is 10 °C/min.

-

Temperature Range: Scan from ambient temperature to a temperature where complete decomposition is expected (e.g., 25 °C to 600 °C).

-

Atmosphere: An inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (e.g., air) can be used, depending on the desired information.[16]

-

-

Data Analysis: The TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset of decomposition, the temperatures of maximum mass loss, and the residual mass.

Solid-State Characterization

The solid-state properties of TGMS, such as its crystallinity and morphology, are crucial for its performance in various applications.

X-ray Powder Diffraction (XRD)

XRD is used to investigate the crystalline structure and identify the polymorphic form of TGMS. The diffraction pattern provides a unique fingerprint of the crystalline material. Glyceryl monostearate is known to exhibit polymorphism, with different crystalline forms having distinct physical properties.[17][18]

-

Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source.

-

Sample Preparation: The powdered TGMS sample is packed into a sample holder.

-

Data Acquisition:

-

2θ Range: Scan over a range of 2θ angles, typically from 5° to 50°.

-

Step Size and Scan Speed: Use a step size of 0.02° and a suitable scan speed to obtain a good quality pattern.

-

-

Data Analysis: The positions (2θ values) and intensities of the diffraction peaks are analyzed to identify the crystalline phases present.

Microscopic Analysis

Microscopic techniques are used to visualize the morphology and particle size of TGMS, particularly when formulated into particulate systems.

SEM provides high-resolution images of the surface morphology of the sample. When used to characterize solid lipid nanoparticles made from glyceryl monostearate, SEM images typically reveal spherical particles with a smooth surface.[3]

-

Sample Preparation: The TGMS sample is mounted on an aluminum stub using double-sided carbon tape. The sample is then sputter-coated with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

-

Imaging: The sample is introduced into the SEM chamber, and images are acquired at various magnifications.

TEM is used to visualize the internal structure and morphology of nanomaterials. For solid lipid nanoparticles, TEM can confirm their spherical shape and size distribution.

-

Sample Preparation: A dilute dispersion of the TGMS-based nanoparticles is placed on a TEM grid (e.g., a carbon-coated copper grid). The excess liquid is blotted off, and the sample may be negatively stained (e.g., with phosphotungstic acid) to enhance contrast.

-

Imaging: The grid is placed in the TEM, and images are acquired at various magnifications.

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

General Workflow for TGMS Characterization

Caption: General experimental workflow for TGMS characterization.

Logical Relationship of Characterization Techniques

Caption: Logical relationship of TGMS properties and techniques.

Conclusion

The comprehensive characterization of this compound is essential for its effective and safe use in pharmaceutical and other industrial applications. This guide has outlined the key analytical techniques, including spectroscopy, chromatography, thermal analysis, and microscopy, that provide a complete physicochemical profile of TGMS. By following the detailed experimental protocols and utilizing the provided quantitative data and visualizations, researchers, scientists, and drug development professionals can ensure the quality and performance of this critical excipient in their formulations. A thorough understanding and application of these characterization methods will ultimately contribute to the development of robust and reliable products.

References

- 1. edepot.wur.nl [edepot.wur.nl]

- 2. researchgate.net [researchgate.net]

- 3. [Determination of mono-, di- and triglycerides using HPLC]. | Semantic Scholar [semanticscholar.org]

- 4. agilent.com [agilent.com]

- 5. researchgate.net [researchgate.net]

- 6. hplc.eu [hplc.eu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative Chemical Profiling of Commercial Glyceride Excipients via1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nmr.oxinst.jp [nmr.oxinst.jp]

- 11. researchgate.net [researchgate.net]

- 12. ajol.info [ajol.info]

- 13. Analysis of Mono-, Di- and Tri-glycerides by high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) -Analytical Science and Technology | Korea Science [koreascience.kr]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. etamu.edu [etamu.edu]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Self-Assembly of Triglycerol Monostearate in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triglycerol monostearate (TGMS) is a non-ionic surfactant of significant interest in the pharmaceutical, cosmetic, and food industries due to its biocompatibility and diverse self-assembly behavior. As an amphiphilic molecule, TGMS spontaneously forms various supramolecular structures in aqueous solutions, a phenomenon critical to its function as an emulsifier, stabilizer, and drug delivery vehicle. This technical guide provides an in-depth exploration of the self-assembly mechanism of TGMS in aqueous environments, detailing the thermodynamic principles, quantitative characteristics of the resulting aggregates, and the experimental protocols for their characterization.

Core Principles of this compound Self-Assembly

The self-assembly of TGMS in water is primarily driven by the hydrophobic effect. The molecule consists of a hydrophilic triglycerol head group and a hydrophobic stearate (B1226849) tail. In an aqueous environment, the hydrophobic tails minimize their contact with water molecules by associating with each other, leading to the formation of aggregates where the hydrophilic head groups are exposed to the water. This process is thermodynamically favorable as it increases the entropy of the system by releasing ordered water molecules from around the hydrophobic chains.

The self-assembly process is initiated above a specific concentration known as the Critical Micelle Concentration (CMC). Below the CMC, TGMS molecules exist predominantly as monomers. Above the CMC, they begin to form micelles and other higher-order structures. The temperature at which micellization becomes significant is known as the Krafft temperature. For the closely related Glycerol (B35011) Monostearate (GMS), the Krafft temperature has been reported to be 50°C.[1][2]

The morphology of the self-assembled structures is influenced by factors such as concentration, temperature, and the presence of other molecules. At concentrations just above the CMC, spherical micelles are typically formed. As the concentration increases, these can grow into larger and more complex structures such as worm-like micelles, vesicles, and lamellar phases, which can further associate to form hydrogels.

Quantitative Data on Self-Assembly

Precise quantitative data for this compound is not extensively available in the literature. However, data from closely related polyglycerol esters and glycerol monostearate provide valuable insights into the expected behavior of TGMS.

| Parameter | Value | Compound | Technique | Reference |

| Critical Micelle Concentration (CMC) | ~ 1 x 10⁻⁵ M | Polyglycerol Monostearate (PGMS) | Static Light Scattering | [3] |

| 4.50 x 10⁻² mol/dm³ | Glycerol Monostearate (GMS) | Conductivity | [1][2][4] | |

| 2.40 x 10⁻² mol/dm³ | Glycerol Monostearate (GMS) | UV-Visible Spectroscopy | [1][2][4] | |

| Aggregation Number (N) | 50 - 100 | Glycerol Monostearate (GMS) | Not Specified | [2] |

| Hydrodynamic Diameter | ~100 nm (nanoparticles) | Polyglyceryl-10 Monocaprylate | Dynamic Light Scattering | [5] |

Table 1: Physicochemical Properties of this compound and Related Compounds

| Temperature (°C) | CMC (mol/dm³) | Compound | Technique | Reference |

| 10 | Varies | Polyoxyethylene Sorbitan Fatty Acid Esters | Surface Tension | [6] |

| 25 | Varies | Polyoxyethylene Sorbitan Fatty Acid Esters | Surface Tension | [6] |

| 40 | Varies | Polyoxyethylene Sorbitan Fatty Acid Esters | Surface Tension | [6] |

| 50 | 4.50 x 10⁻² | Glycerol Monostearate (GMS) | Conductivity | [1][2][4] |

| 50 | 2.40 x 10⁻² | Glycerol Monostearate (GMS) | UV-Visible Spectroscopy | [1][2][4] |

| 60 | Varies | Polyoxyethylene Sorbitan Fatty Acid Esters | Surface Tension | [6] |

| 80 | Varies | Polyoxyethylene Sorbitan Fatty Acid Esters | Surface Tension | [6] |

Table 2: Influence of Temperature on the Critical Micelle Concentration of Non-ionic Surfactants Note: For many non-ionic surfactants, the CMC initially decreases with increasing temperature and then may slightly increase at higher temperatures.[1][6][7][8][9]

Experimental Protocols

Determination of Critical Micelle Concentration (CMC) using Surface Tensiometry

Objective: To determine the concentration at which TGMS molecules begin to form micelles in an aqueous solution.

Principle: The surface tension of a liquid decreases with the addition of a surfactant up to the CMC. Above the CMC, the surface becomes saturated with monomers, and further addition of the surfactant leads to micelle formation in the bulk solution with little to no further decrease in surface tension. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration.

Materials:

-

This compound (TGMS)

-

Deionized water

-

Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

-

Precision balance

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bars

Procedure:

-

Prepare a stock solution of TGMS in deionized water at a concentration significantly above the expected CMC. Gentle heating and stirring may be required to ensure complete dissolution, especially if the temperature is below the Krafft temperature.

-

Prepare a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the expected CMC.

-

Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water.

-

Measure the surface tension of each dilution, starting from the most dilute solution and progressing to the most concentrated.

-

Ensure the measuring probe (ring or plate) is thoroughly cleaned and dried between each measurement to avoid cross-contamination.

-

Allow the surface tension reading to stabilize for each concentration before recording the value.

-

Plot the measured surface tension (γ) as a function of the logarithm of the TGMS concentration (log C).

-

The CMC is determined from the intersection of the two linear portions of the plot.

Characterization of Aggregate Size using Dynamic Light Scattering (DLS)

Objective: To determine the hydrodynamic radius and size distribution of TGMS aggregates in aqueous solution.

Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of particles in suspension. The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn can be used to calculate the hydrodynamic radius via the Stokes-Einstein equation.

Materials:

-

TGMS solution at a concentration above the CMC

-

Dynamic Light Scattering (DLS) instrument

-

Cuvettes

-

Syringe filters (e.g., 0.22 µm)

-

Deionized water

Procedure:

-

Prepare a solution of TGMS in deionized water at the desired concentration above the CMC.

-

Filter the solution through a syringe filter directly into a clean, dust-free cuvette to remove any large aggregates or impurities.

-

Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.

-

Set the instrument parameters, including the solvent viscosity and refractive index, and the measurement angle.

-

Perform the DLS measurement, typically involving multiple runs to ensure reproducibility.

-

The instrument's software will analyze the correlation function of the scattered light intensity to provide the hydrodynamic radius and a polydispersity index (PDI), which indicates the breadth of the size distribution.

Visualization of Aggregate Morphology using Transmission Electron Microscopy (TEM) with Negative Staining

Objective: To visualize the shape and morphology of TGMS aggregates.

Principle: TEM provides high-resolution images of nanoscale structures. For soft materials like micelles, which have low intrinsic electron contrast, negative staining is employed. A heavy metal salt solution is used to surround the aggregates, creating a high-contrast background against which the lighter-stained aggregates can be visualized.

Materials:

-

TGMS solution at a concentration above the CMC

-

Transmission Electron Microscope (TEM)

-

TEM grids (e.g., carbon-coated copper grids)

-

Negative stain solution (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid)

-

Filter paper

-

Pipettes

Procedure:

-

Prepare a dilute solution of TGMS in deionized water.

-

Glow-discharge the TEM grids to make the carbon surface hydrophilic.

-

Apply a small drop (3-5 µL) of the TGMS solution onto the grid and allow it to adsorb for 1-2 minutes.

-

Blot off the excess liquid using filter paper.

-

Apply a drop of the negative stain solution to the grid for 30-60 seconds.

-

Blot off the excess stain.

-

Allow the grid to air-dry completely.

-

Image the grid in the TEM at various magnifications to observe the morphology of the stained TGMS aggregates.

Visualizations

Hierarchical Self-Assembly of this compound

Caption: Hierarchical self-assembly of TGMS in aqueous solution.

Experimental Workflow for Characterizing TGMS Self-Assembly

Caption: Workflow for characterizing TGMS self-assembly.

Conclusion

The self-assembly of this compound in aqueous solution is a complex process governed by fundamental thermodynamic principles. While specific quantitative data for TGMS remains an area for further research, the behavior of related polyglycerol esters provides a strong predictive framework. The experimental protocols detailed in this guide offer robust methods for characterizing the self-assembled structures of TGMS, enabling researchers and drug development professionals to harness its properties for a wide range of applications. The provided visualizations offer a clear conceptual understanding of the hierarchical self-assembly process and the experimental workflow for its investigation.

References

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Characterization, Self-Assembly, and Irritation Studies of Polyglyceryl-10 Caprylates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scialert.net [scialert.net]

- 9. globaljournals.org [globaljournals.org]

Determination of the Critical Micelle Concentration of Triglycerol Monostearate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the Critical Micelle Concentration (CMC) of Triglycerol monostearate (GMS), a nonionic surfactant widely utilized in the pharmaceutical, cosmetic, and food industries. An accurate determination of the CMC is crucial for optimizing formulations, ensuring product stability, and controlling drug delivery mechanisms. This document outlines the theoretical principles and detailed experimental protocols for several common analytical techniques.

Introduction to Critical Micelle Concentration

Surfactants, or surface-active agents, are amphiphilic molecules possessing both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. In aqueous solutions, as the concentration of a surfactant increases, a point is reached where the individual molecules (monomers) begin to self-assemble into organized spherical structures known as micelles. This spontaneous aggregation occurs to minimize the contact between the hydrophobic tails and water. The specific concentration at which this phenomenon begins is termed the Critical Micelle Concentration (CMC).[1]

Below the CMC, surfactant molecules primarily exist as monomers and arrange themselves at the air-water interface, leading to a significant decrease in surface tension. Above the CMC, the surface becomes saturated with monomers, and any additional surfactant molecules form micelles in the bulk of the solution.[1] Consequently, physical properties of the solution, such as surface tension, conductivity, and the solubilization of hydrophobic substances, exhibit a distinct change at the CMC. The determination of this value is therefore fundamental to understanding and utilizing the properties of surfactants like this compound.

Quantitative Data Summary

The CMC of this compound can be influenced by factors such as temperature and the analytical method employed for its determination. The following table summarizes experimentally determined CMC values for Glycerol Monostearate (GMS), a closely related and often synonymously used term for this compound in commercial contexts.

| Method | CMC (mol/dm³) | Temperature (°C) | Reference |

| UV-Visible Spectroscopy | 2.40 x 10⁻² | Not Specified | [2][3] |

| Conductivity | 4.50 x 10⁻² | Not Specified | [2][3] |

| Effect of Temperature (Conductivity) | Varies* | 10 - 80 | [2] |

*Note: The CMC of GMS initially decreases with an increase in temperature and then shows a slight increase. The Krafft temperature for GMS, the temperature at which the surfactant's solubility equals its CMC, was observed to be 50°C.[2][3] For non-ionic surfactants in general, the CMC typically decreases with increasing temperature up to a certain point.[4][5]

Experimental Protocols

This section provides detailed methodologies for the determination of the CMC of this compound.

UV-Visible Spectroscopy

This method relies on the change in the absorbance of a dye upon its incorporation into the hydrophobic core of micelles.

Principle: A water-insoluble dye, such as Methylene Blue, is added to the surfactant solution. Below the CMC, the dye remains largely unsolubilized. As micelles form above the CMC, the dye partitions into the hydrophobic micellar core, leading to a sharp change in the solution's absorbance. A plot of absorbance versus surfactant concentration will show a breakpoint corresponding to the CMC.[2][3]

Experimental Protocol:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound (e.g., 0.04 M) by dissolving a known weight in deionized water. Gentle heating and stirring may be required to aid dissolution, as the solubility of GMS is temperature-dependent.[2]

-

Prepare a stock solution of a suitable dye, such as Methylene Blue, by dissolving it in a small amount of ethanol (B145695) and then diluting with deionized water.[2]

-

-

Sample Preparation:

-

Prepare a series of solutions with varying concentrations of this compound by diluting the stock solution with deionized water.

-

Add a constant, small amount of the dye stock solution to each this compound solution.

-

-

Measurement:

-

Measure the absorbance of each solution at the wavelength of maximum absorbance for the dye using a UV-Visible spectrophotometer.

-

Use a solution of the dye in deionized water (without surfactant) as a blank.

-

-

Data Analysis:

Conductivity Measurement

This technique is particularly useful for ionic surfactants but can also be applied to non-ionic surfactants where changes in the mobility of ions in the solution can be detected.

Principle: The electrical conductivity of a surfactant solution changes with its concentration. Below the CMC, the conductivity increases linearly with the concentration of surfactant monomers. Above the CMC, the formation of micelles, which are larger and have lower mobility than the individual monomers, leads to a change in the slope of the conductivity versus concentration plot. The breakpoint in this plot indicates the CMC.[6]

Experimental Protocol:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in deionized water as described for the UV-Visible Spectroscopy method.

-

-

Measurement:

-

Place a known volume of deionized water in a beaker and measure its initial conductivity using a calibrated conductivity meter.

-

Make successive additions of the this compound stock solution to the beaker, ensuring thorough mixing after each addition.

-

Record the conductivity of the solution after each addition.

-

To study the effect of temperature, the beaker can be placed on a heating mantle, and measurements can be taken at various controlled temperatures.[2]

-

-

Data Analysis:

Surface Tension Measurement

This is a classic and widely used method for determining the CMC of both ionic and non-ionic surfactants.

Principle: Surfactant molecules adsorb at the air-water interface, which reduces the surface tension of the solution. As the surfactant concentration increases, the surface tension decreases until the surface becomes saturated with monomers. At this point, micelles begin to form in the bulk solution, and the surface tension remains relatively constant with further increases in concentration. The concentration at which this plateau begins is the CMC.[7]

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a series of this compound solutions of varying concentrations in deionized water. The concentration range should span the expected CMC.

-

-

Measurement:

-

Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).

-

Ensure temperature control throughout the measurements, as surface tension is temperature-dependent.

-

Allow each solution to equilibrate before measurement, as it can take time for the surfactant molecules to adsorb to the interface.

-

-

Data Analysis:

-

Plot the surface tension as a function of the logarithm of the this compound concentration.

-

The resulting graph will show a region of decreasing surface tension followed by a plateau. The CMC is determined from the intersection of the two lines fitted to these regions.[7]

-

Fluorescence Spectroscopy using a Hydrophobic Probe

This is a highly sensitive method that utilizes a fluorescent probe that is sensitive to the polarity of its microenvironment.

Principle: A hydrophobic fluorescent probe, such as pyrene (B120774), has low solubility in water but readily partitions into the hydrophobic core of micelles. The fluorescence emission spectrum of pyrene is sensitive to the polarity of its surroundings. In a polar environment like water, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is high. When pyrene is incorporated into the nonpolar interior of a micelle, this ratio decreases significantly. By monitoring the I₁/I₃ ratio as a function of surfactant concentration, a sharp change is observed at the CMC.[8][9]

Experimental Protocol:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in deionized water.

-

Prepare a stock solution of pyrene in a volatile organic solvent like acetone (B3395972) or ethanol (e.g., 0.1 mM).[10]

-

-

Sample Preparation:

-

Prepare a series of this compound solutions of varying concentrations.

-

To each solution, add a small, constant aliquot of the pyrene stock solution. The final concentration of pyrene should be very low (e.g., in the micromolar range) to avoid self-quenching.[9]

-

Allow the solvent from the pyrene stock solution to evaporate completely, leaving the pyrene dispersed in the surfactant solutions.

-

-

Measurement:

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities of the first and third peaks (I₁/I₃) for each sample.

-

Plot the I₁/I₃ ratio as a function of the this compound concentration.

-

The plot will typically show a sigmoidal curve, and the CMC is determined from the inflection point of this curve.[8]

-

Visualizations

The following diagrams illustrate the experimental workflows for the determination of the Critical Micelle Concentration of this compound.

Caption: Workflow for UV-Vis and Conductivity CMC Determination.

Caption: Workflow for Surface Tension and Fluorescence CMC Determination.

References

- 1. graphviz.org [graphviz.org]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. scialert.net [scialert.net]

- 5. Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 8. agilent.com [agilent.com]

- 9. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

The Intricate Dance of Molecules: A Technical Guide to the Phase Behavior of Triglycerol Monostearate in Water and Oil Systems

For Researchers, Scientists, and Drug Development Professionals

Triglycerol monostearate (TGMS), a nonionic surfactant belonging to the polyglycerol ester family, plays a pivotal role in the formulation of a wide array of products, from food and cosmetics to pharmaceuticals.[1][2] Its efficacy as an emulsifier, stabilizer, and solubilizing agent is intrinsically linked to its complex phase behavior in aqueous and oleaginous environments. This technical guide provides an in-depth exploration of the phase transitions of TGMS in water and oil systems, offering valuable insights for researchers and professionals in formulation science and drug development. While specific quantitative data for TGMS is limited in publicly available literature, this guide synthesizes information from closely related polyglycerol esters and monoglycerides (B3428702) to provide a comprehensive overview.

Understanding the Phase Landscape: Water Systems

In aqueous solutions, the amphiphilic nature of this compound dictates its self-assembly into various ordered structures, a behavior heavily influenced by concentration and temperature. The resulting phases significantly impact the rheological properties, stability, and functional performance of formulations.

Upon cooling, long-chain monoglycerides like those related to TGMS can form a metastable α-gel phase (Lβ).[3] This gel phase is a semi-solid structure where hydrocarbon chains are in a more ordered, rotating state.[3]

Key Phases in TGMS-Water Systems

Based on studies of similar polyglycerol esters, the following phases can be anticipated in a TGMS-water system:

-

Micellar Solution (L1): At low concentrations, above the critical micelle concentration (CMC), TGMS molecules aggregate to form micelles. These are typically spherical structures with a hydrophobic core of stearate (B1226849) chains and a hydrophilic shell of triglycerol heads interacting with water.

-

Lamellar Liquid Crystalline Phase (Lα): At higher concentrations, TGMS can form a lamellar phase, characterized by bilayers of surfactant molecules separated by water layers. This phase is crucial for the stabilizing properties of emulsions.[4]

-

Crystalline Phases (α-gel, β-gel): Upon cooling, the lamellar phase can transition into a more ordered crystalline gel phase. The α-gel phase is a metastable, hydrated crystalline form with hexagonally packed hydrocarbon chains.[5] Over time, this can transform into a more stable, anhydrous β-crystalline phase, often referred to as a coagel.[6] This transition can lead to changes in emulsion stability, such as water syneresis.[6]

Quantitative Phase Transition Data (Based on Analogs)

The following table summarizes typical phase transition temperatures and concentrations for polyglycerol esters similar to TGMS, primarily based on studies of pentaglycerol monostearate (C18G5) and glycerol (B35011) monostearate (GMS).

| Parameter | Value | Compound Analog | Experimental Technique |

| Krafft Temperature (Tk) | ~50 °C | Glycerol Monostearate (GMS) | Conductivity & UV-Visible Spectroscopy |

| α-gel to Lamellar Liquid Crystal (Lα) Transition | ~46 °C | Pentaglycerol Monostearate (C18G5) | Differential Scanning Calorimetry (DSC) |

| Water Solubility in α-gel Phase | Up to 21% w/w | Pentaglycerol Monostearate (C18G5) | Small-Angle X-ray Scattering (SAXS) |

| Water Solubility in Lα Phase | Up to 30% w/w | Pentaglycerol Monostearate (C18G5) | Small-Angle X-ray Scattering (SAXS) |

Note: These values should be considered as indicative for TGMS and may vary depending on the specific purity and isomeric distribution of the sample.

Navigating the Ternary System: TGMS in Water and Oil

The true power of TGMS as an emulsifier is realized in three-component systems comprising oil, water, and the surfactant itself. The phase behavior in these ternary systems determines the type and stability of the resulting emulsion (e.g., oil-in-water or water-in-oil).

Ternary Phase Diagrams

A ternary phase diagram is a graphical representation of the phase behavior of a three-component system at a constant temperature and pressure.[7] By mapping the different phase regions (e.g., microemulsion, emulsion, liquid crystalline), a formulator can identify the optimal compositions for achieving a stable and desired product.[8]

The construction of a pseudo-ternary phase diagram is a common method to visualize these regions.[8] It typically involves titrating a mixture of oil and surfactant with water and observing the phase transitions.[8]

Logical Relationship of Phases in a Ternary System

Caption: Logical relationship of phases in a TGMS-water-oil ternary system.

Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter for any surfactant, representing the concentration at which micelle formation begins.[9] Below the CMC, TGMS exists primarily as monomers. Above the CMC, the formation of micelles leads to a significant change in the physicochemical properties of the solution, such as surface tension and conductivity.

CMC Values for Related Compounds

| Compound | CMC (mol/dm³) | Temperature (°C) | Experimental Technique |

| Glycerol Monostearate (GMS) | 4.50 x 10⁻² | 50 | Conductivity |

| Glycerol Monostearate (GMS) | 2.40 x 10⁻² | 50 | UV-Visible Spectroscopy |

The CMC of nonionic surfactants is known to be temperature-dependent. Generally, for polyoxyethylene-type nonionic surfactants, the CMC initially decreases with increasing temperature and then may show a slight increase at higher temperatures.[9]

Experimental Protocols

Detailed and validated experimental protocols are crucial for the accurate characterization of the phase behavior of TGMS. The following sections outline generalized methodologies for key experiments.

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

DSC is a powerful technique to determine the temperatures and enthalpies of phase transitions.[10]

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the TGMS-water or TGMS-water-oil mixture into an aluminum DSC pan.[7]

-

For volatile samples, use hermetically sealed pans to prevent evaporation during the experiment.[7]

-

Ensure good thermal contact between the sample and the bottom of the pan.[7]

-

Prepare a reference pan (usually an empty, sealed pan of the same type).[7]

-

-

DSC Analysis:

-

Place the sample and reference pans in the DSC cell.

-

Equilibrate the sample at a starting temperature (e.g., 25°C).

-

Heat the sample at a controlled rate (e.g., 5-10°C/min) to a temperature above the expected transitions.[11]

-

Cool the sample at the same controlled rate back to the starting temperature.

-

Perform a second heating scan to observe any changes in the thermal behavior after the initial thermal history.

-

-

Data Analysis:

-

Identify endothermic (melting) and exothermic (crystallization) peaks in the thermogram.

-

Determine the onset temperature, peak temperature, and enthalpy of each transition.

-

Experimental Workflow for DSC Analysis:

Caption: Experimental workflow for DSC analysis of TGMS systems.

Construction of a Ternary Phase Diagram

The water titration method is a common approach to construct a pseudo-ternary phase diagram.[8]

Methodology:

-

Preparation of Oil/Surfactant Mixtures: Prepare a series of mixtures of TGMS and the chosen oil at different weight ratios (e.g., 9:1, 8:2, ... 1:9).

-

Water Titration:

-

For each oil/surfactant mixture, add water dropwise while continuously stirring at a constant temperature.

-

After each addition of water, allow the system to equilibrate.

-

Visually observe the appearance of the mixture (e.g., clear, translucent, turbid, phase-separated).

-

Note the composition at which phase transitions occur.

-

-

Phase Identification: The different regions can be further characterized by techniques like polarized light microscopy to identify anisotropic liquid crystalline phases.

-

Plotting the Diagram: Plot the compositions on a triangular graph to delineate the boundaries of the different phase regions.

Determination of Critical Micelle Concentration (CMC)

Surface tension measurements are a classic method for determining the CMC of surfactants.

Methodology:

-

Solution Preparation: Prepare a series of aqueous solutions of TGMS with varying concentrations, spanning a range below and above the expected CMC.

-

Surface Tension Measurement:

-

Measure the surface tension of each solution using a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate method).

-

Ensure the temperature is controlled throughout the measurements.

-

-

Data Analysis:

-

Plot the surface tension as a function of the logarithm of the TGMS concentration.

-

The CMC is identified as the point where the surface tension abruptly stops decreasing and becomes relatively constant with increasing concentration.[12] The inflection point in the curve marks the CMC.

-

Logical Flow for CMC Determination:

Caption: Logical workflow for determining the CMC of TGMS.

Small-Angle X-ray Scattering (SAXS) for Structural Analysis

SAXS is a powerful technique for characterizing the size, shape, and arrangement of self-assembled structures like micelles and lamellar phases.[3]

Methodology:

-

Sample Preparation:

-

Prepare TGMS solutions or emulsions at the desired concentrations and temperatures.

-

Load the sample into a suitable capillary or sample cell.

-

-

SAXS Measurement:

-

Expose the sample to a collimated X-ray beam.

-

Record the scattered X-ray intensity as a function of the scattering angle (or scattering vector, q).

-

-

Data Analysis:

-

The position and shape of the peaks in the SAXS profile provide information about the structure.

-

For lamellar phases, the d-spacing (distance between bilayers) can be calculated from the peak positions.

-

For micelles, the size and shape can be determined by fitting the scattering data to appropriate models.

-

Conclusion

The phase behavior of this compound in water and oil systems is a complex interplay of molecular self-assembly driven by thermodynamics. A thorough understanding of the formation of micelles, liquid crystalline phases, and crystalline gels is paramount for the rational design and optimization of formulations in the pharmaceutical, cosmetic, and food industries. While this guide provides a comprehensive overview based on the behavior of analogous compounds, further experimental investigation focused specifically on TGMS is warranted to establish a complete and quantitative understanding of its phase landscape. The detailed experimental protocols provided herein offer a solid foundation for researchers to undertake such investigations and unlock the full potential of this versatile surfactant.

References

- 1. edepot.wur.nl [edepot.wur.nl]

- 2. Recent Advances in the Properties and Applications of Polyglycerol Fatty Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. itmedicalteam.pl [itmedicalteam.pl]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

- 9. Determination of optimum processing temperature for transformation of glyceryl monostearate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Addition of glyceryl monostearate affects the crystallization behavior and polymorphism of palm stearin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Size and shape of detergent micelles determined by small-angle X-ray scattering - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Triglycerol Monostearate: Chemical Structure, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triglycerol monostearate, a prominent member of the polyglyceryl ester family, is a non-ionic surfactant widely utilized in the pharmaceutical, cosmetic, and food industries. Its amphiphilic nature, arising from the hydrophilic triglycerol head and the lipophilic stearate (B1226849) tail, imparts excellent emulsifying, stabilizing, and solubilizing properties. In the realm of drug development, Triglycerol monostematic is of particular interest for its role as a versatile excipient in various dosage forms, contributing to the enhanced bioavailability and controlled release of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analytical characterization of this compound, with a special focus on its applications in pharmaceutical sciences.

Chemical Structure and Identification

This compound is the monoester of triglycerol and stearic acid. The triglycerol backbone is a polyether of three glycerol (B35011) units. The commercial product is typically a complex mixture of isomers, with the stearoyl group attached to different positions on the triglycerol chain.

IUPAC Name: [3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadecanoate

Synonyms: Polyglyceryl-3 Stearate, TGMS, Triglycerin Monostearate[1][2]

Molecular Formula: C27H54O8

Molecular Weight: 506.71 g/mol

Below is a generalized chemical structure of this compound:

Caption: Generalized structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its functionality in various applications. These properties can vary depending on the purity and isomeric distribution of the commercial product.

| Property | Value | References |

| Appearance | White to yellowish waxy solid or powder. | [1] |

| Melting Point | 52 - 62 °C | [1] |

| HLB Value | Approximately 7.2 | |

| Solubility | Soluble in ethanol (B145695) and other organic solvents; dispersible in hot water. Insoluble in cold water. | [1] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the direct esterification of triglycerol with stearic acid. The following is a representative protocol based on patent literature.

Caption: Workflow for the synthesis of this compound.

Detailed Methodology:

-

Preparation of Triglycerol: Glycerol is polymerized by heating with a mixed alkaline catalyst (e.g., 0.4-1.2% by weight of glycerol) to 250-260°C under reduced pressure to facilitate dehydration and concentration, yielding triglycerol.

-

Esterification: 10 moles of the prepared triglycerol are mixed with 0.15 moles of a compound mixed alkaline catalyst (e.g., a 1:1 mass ratio of NaOH and NaH₂PO₂) in a reaction kettle. The mixture is heated to 160°C with uniform mixing.

-

Nitrogen gas is introduced into the reactor, and 10 moles of stearic acid are added to the mixture.

-

The reaction temperature is raised to 260°C, and the mixture is stirred for 3 hours to carry out the esterification reaction.

-

After the reaction is complete, the mixture is cooled to room temperature to obtain solid this compound.[1]

Analytical Characterization

HPLC is a key technique for the separation and quantification of the components in this compound samples, including the mono-, di-, and tri-esters, as well as free fatty acids and unreacted polyglycerols.

Methodology:

-

Column: A reversed-phase C18 column is commonly used. For complex mixtures of polyglyceryl esters, columns like Aeris Widepore XB-C8 or Acquity CSH Fluoro-Phenyl can provide good selectivity.[3]

-

Mobile Phase: A gradient elution with a mixture of aqueous formic acid and acetonitrile (B52724) is often employed.[3]

-

Detector: As this compound lacks a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is suitable for detection. Mass Spectrometry (MS) can be coupled with HPLC for structural identification of the separated components.[3]

-

Sample Preparation: The sample is dissolved in a suitable organic solvent, such as a mixture of isopropanol (B130326) and hexane, and filtered before injection.

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

Methodology:

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common solvent for NMR analysis of lipids.

-

¹H NMR Spectroscopy:

-

The signals for the protons of the triglycerol backbone typically appear in the range of 3.5-4.5 ppm.

-

The α-methylene protons of the stearate chain (-CH₂-COO-) are observed around 2.3 ppm.

-

The bulk of the methylene (B1212753) protons of the fatty acid chain (-(CH₂)n-) form a broad multiplet around 1.2-1.4 ppm.

-

The terminal methyl protons (-CH₃) of the stearate chain appear as a triplet around 0.9 ppm.

-

-

¹³C NMR Spectroscopy:

-

The carbonyl carbon of the ester group (-COO-) resonates around 174 ppm.

-

The carbons of the triglycerol backbone are found in the region of 60-80 ppm.

-

The carbons of the stearate chain appear in the range of 14-35 ppm.

-

FTIR spectroscopy is used to identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: The sample can be analyzed as a thin film on a suitable substrate or as a KBr pellet.

-

Spectral Interpretation:

-

A broad absorption band around 3400 cm⁻¹ corresponds to the O-H stretching vibrations of the hydroxyl groups in the triglycerol moiety.

-

Strong absorption bands around 2920 cm⁻¹ and 2850 cm⁻¹ are due to the asymmetric and symmetric C-H stretching vibrations of the methylene groups in the stearate chain, respectively.[4]

-

A characteristic sharp peak around 1740 cm⁻¹ is assigned to the C=O stretching vibration of the ester group.[2]

-

The C-O stretching vibrations of the ester and ether linkages appear in the fingerprint region between 1000 and 1300 cm⁻¹.

-

Applications in Drug Development

This compound's favorable properties make it a valuable excipient in pharmaceutical formulations.

-

Emulsifier and Stabilizer: It is used to form and stabilize oil-in-water (o/w) and water-in-oil (w/o) emulsions, which are common vehicles for drug delivery.

-

Solubilizer: It can enhance the solubility and dissolution rate of poorly water-soluble drugs, thereby improving their bioavailability.

-

Controlled Release Agent: this compound can be used to formulate sustained-release drug delivery systems. A notable application is its use in self-assembling hydrogels that can encapsulate therapeutic agents. These hydrogels can be designed to be responsive to specific physiological triggers, such as the enzymes present in an inflamed joint, allowing for targeted and on-demand drug release.

Signaling Pathways and Biological Effects

Currently, there is a lack of specific studies detailing the direct interaction of this compound with and modulation of specific cellular signaling pathways. As a polyglyceryl ester, it is generally considered to be biocompatible and is hydrolyzed in the body by lipases into triglycerol and stearic acid, which are then metabolized through normal physiological pathways.

The biological effects of polyglyceryl esters are primarily related to their surface-active properties and their influence on the formulation's physical characteristics, which in turn affect drug absorption and distribution. For instance, by improving the solubility and dispersion of a drug, this compound can indirectly influence the concentration of the drug that reaches its target, and thus its therapeutic effect.

It is important to note that while this compound itself is not known to have direct pharmacological activity, its degradation products, glycerol and fatty acids, are endogenous molecules that participate in numerous metabolic and signaling pathways. However, at the concentrations typically used in pharmaceutical formulations, these degradation products are not expected to elicit significant pharmacological responses.

Conclusion

This compound is a multifunctional excipient with a well-characterized chemical structure and a favorable safety profile. Its utility in drug development stems from its excellent emulsifying, stabilizing, and solubilizing properties, which can be leveraged to formulate a wide range of dosage forms for improved drug delivery. While its direct interaction with specific signaling pathways remains to be elucidated, its role as a versatile formulation aid is firmly established. Further research into novel applications, such as stimuli-responsive drug delivery systems, will continue to expand the importance of this compound in the pharmaceutical sciences.

References

- 1. CN110845330A - this compound and preparation method and application thereof - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of complex mixtures of polyglycerol fatty esters using liquid chromatography and high-resolution mass spectrometry: Retention, structural and relative composition study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Enzymatic Synthesis of Triglycerol Monostearate for Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic synthesis of triglycerol monostearate, a versatile excipient with growing importance in the pharmaceutical industry. We will delve into the core principles of its synthesis, detailed experimental protocols, and its applications in advanced drug delivery systems.

Introduction to this compound

This compound is a non-ionic surfactant belonging to the class of polyglycerol esters. It is synthesized by the esterification of triglycerol with stearic acid. Its amphiphilic nature, arising from the hydrophilic triglycerol head and the lipophilic stearic acid tail, makes it an excellent emulsifier, stabilizer, and solubilizing agent.[1] In the pharmaceutical sector, this compound is valued for its biocompatibility and its ability to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs).[1][2] It is a key component in the formulation of creams, ointments, and controlled-release drug delivery systems.[3][4]

Enzymatic Synthesis of this compound

The enzymatic synthesis of this compound offers a green and highly selective alternative to traditional chemical methods, which often require harsh reaction conditions and can lead to a mixture of byproducts.[5] Lipases, particularly immobilized forms like Candida antarctica lipase (B570770) B (Novozym 435), are widely used for this purpose due to their high catalytic activity and stability in non-aqueous media.[5][6] The reaction involves the direct esterification of triglycerol with stearic acid.

General Principles of Lipase-Catalyzed Esterification

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are enzymes that naturally hydrolyze triglycerides. However, in environments with low water content, the reaction equilibrium shifts towards synthesis, enabling the formation of ester bonds.[7] This reversible nature is harnessed for the production of various esters, including this compound. The use of immobilized enzymes simplifies the purification process as the catalyst can be easily removed from the reaction mixture by filtration.[8]

Key Reaction Parameters

The efficiency of the enzymatic synthesis of this compound is influenced by several key parameters. The optimization of these parameters is crucial for achieving high yields and conversion rates.

| Parameter | Effect on Reaction | Typical Range/Value | References |

| Enzyme Load | Higher enzyme concentration generally increases the reaction rate, but excessive amounts can lead to mass transfer limitations and increased cost. | 5-15% (w/w of substrates) | [9][10] |

| Molar Ratio of Substrates (Triglycerol:Stearic Acid) | An excess of one substrate can shift the equilibrium towards product formation. An excess of glycerol (B35011) is often used to favor the synthesis of the monoester. | 1:1 to 8:1 | [6][9] |

| Temperature | Higher temperatures increase the reaction rate but can lead to enzyme denaturation. The optimal temperature is a balance between reaction kinetics and enzyme stability. | 60-80°C | [6][11] |

| Reaction Time | The reaction time required to reach equilibrium depends on the other reaction parameters. | 6-24 hours | [10][11] |

| Agitation Speed | Adequate mixing is essential to overcome mass transfer limitations, especially in solvent-free systems. | 200-600 rpm | [12] |

| Water Content | A small amount of water is essential for enzyme activity, but excess water can promote the reverse hydrolysis reaction. Molecular sieves can be used to remove water produced during the reaction. | <1% (w/w) | [9] |

| Solvent | The reaction can be carried out in a solvent-free system or in the presence of an organic solvent. Solvents can improve substrate solubility but may affect enzyme activity. | Solvent-free or tert-butanol | [5][12] |

Experimental Protocol for Enzymatic Synthesis

The following is a generalized experimental protocol for the laboratory-scale enzymatic synthesis of this compound, based on established methods for the synthesis of glyceryl monostearate.[5][9]

Materials:

-

Triglycerol

-

Stearic Acid

-

Immobilized Candida antarctica lipase B (e.g., Novozym 435)

-

tert-Butanol (optional, as solvent)

-

Molecular sieves (3Å)

-

Nitrogen gas

Equipment:

-

Jacketed glass reactor with a mechanical stirrer and temperature controller

-

Vacuum pump

-

Condenser

Procedure:

-

Preparation of Reactants: Accurately weigh triglycerol and stearic acid in the desired molar ratio (e.g., 3:1) and add them to the glass reactor. If using a solvent, add tert-butanol.

-

Initiation of Reaction: Heat the mixture to the desired temperature (e.g., 70°C) under gentle stirring.

-

Addition of Enzyme: Once the temperature is stable, add the immobilized lipase (e.g., 10% w/w of total substrates) to the reaction mixture.

-

Water Removal: If operating in a solvent-free system or to enhance conversion, apply a vacuum to remove the water produced during the esterification. Alternatively, add molecular sieves to the reaction mixture. Continuously sparge with nitrogen gas to facilitate water removal.

-

Reaction Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing the acid value of the mixture by titration or by chromatographic methods (TLC, HPLC, or GC).

-

Termination of Reaction: Once the desired conversion is reached (typically after 6-24 hours), stop the reaction by cooling the mixture and filtering out the immobilized enzyme.

-

Purification: The crude product can be purified to remove unreacted substrates and any di- or tri-ester byproducts.

Purification of this compound

After the enzymatic synthesis, the reaction mixture contains this compound, unreacted starting materials (triglycerol and stearic acid), and potentially small amounts of diglycerides and triglycerides. A multi-step purification process is typically employed to isolate the desired product.

Protocol for Purification:

-

Enzyme Removal: As the first step, the immobilized enzyme is removed from the cooled reaction mixture by simple filtration. The enzyme can often be washed with a suitable solvent and reused.[8]

-

Solvent Evaporation: If a solvent was used in the reaction, it is removed under reduced pressure using a rotary evaporator.

-

Removal of Unreacted Fatty Acids: Unreacted stearic acid can be removed by washing the mixture with a weak alkaline solution (e.g., a dilute solution of sodium bicarbonate) to form the sodium salt of the fatty acid, which is soluble in the aqueous phase. The two phases are then separated.

-

Removal of Unreacted Triglycerol: Unreacted triglycerol can be removed by liquid-liquid extraction with a polar solvent in which the triglycerol is soluble, but the monostearate is not.

-

Drying: The purified this compound is then dried under vacuum to remove any residual water or solvent.

Pharmaceutical Applications and Mechanism of Action

This compound's utility in pharmaceuticals extends beyond its role as a simple excipient. Its unique chemical structure allows for its use in sophisticated drug delivery systems.

Enzyme-Responsive Drug Delivery for Arthritis Treatment

Recent research has highlighted the potential of this compound (specifically referred to as TG-18 in some studies) in the development of "smart" hydrogels for the treatment of inflammatory arthritis.[13] These hydrogels can encapsulate anti-inflammatory drugs and are designed to release their payload in response to the enzymatic activity that is elevated during an arthritis flare-up.

The mechanism relies on the presence of ester linkages in the this compound backbone, which are susceptible to cleavage by matrix metalloproteinases (MMPs), enzymes that are overexpressed in inflamed joints.[13] When the hydrogel is injected into the joint, it remains stable under normal conditions. However, during an inflammatory flare, the increased concentration of MMPs leads to the degradation of the hydrogel matrix, triggering the release of the encapsulated drug directly at the site of inflammation. This targeted and on-demand drug delivery approach has the potential to improve therapeutic efficacy while minimizing systemic side effects.[13]

Potential for Immunomodulation

Emerging research on related monoglycerides, such as glycerol monolaurate (GML), suggests that these molecules may possess immunomodulatory properties. Studies have shown that GML can suppress human T-cell activation by inhibiting T-cell receptor (TCR)-induced signaling events.[14] While further research is needed to determine if this compound exhibits similar activity, this opens up the possibility of its use not just as a passive drug carrier, but as an active component in immunomodulatory formulations.

Conclusion